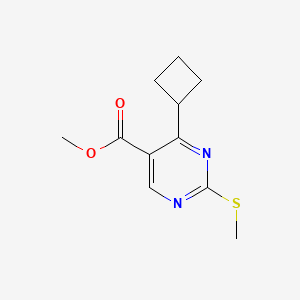
2-Diethylamino-4'-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolyl)acetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-4’-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetanilide is an organic compound that belongs to the class of acetanilides. These compounds are known for their diverse applications in medicinal chemistry, particularly as analgesics and anesthetics. The unique structure of this compound, which includes a tetrahydroisoquinoline moiety, suggests potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4’-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetanilide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Acetanilide Group: The acetanilide moiety can be introduced via acylation of aniline derivatives using acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the tetrahydroisoquinoline core with the acetanilide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetanilide derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving tetrahydroisoquinoline derivatives.
Medicine: Possible development as an analgesic or anesthetic agent.
Industry: Use in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with tetrahydroisoquinoline moieties can interact with neurotransmitter receptors or enzymes, modulating their activity. The acetanilide group may contribute to the compound’s ability to cross biological membranes and reach its target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: A simpler analogue with analgesic properties.
Tetrahydroisoquinoline: A core structure found in many biologically active compounds.
Lidocaine: A local anesthetic with a similar diethylamino group.
Uniqueness
The unique combination of the tetrahydroisoquinoline core and the acetanilide moiety in 2-(Diethylamino)-4’-(4,4-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinolin-1-yl)acetanilide may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
54087-51-3 |
|---|---|
Formule moléculaire |
C23H29N3O2 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
2-(diethylamino)-N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H29N3O2/c1-5-26(6-2)15-20(27)24-17-13-11-16(12-14-17)21-18-9-7-8-10-19(18)23(3,4)22(28)25-21/h7-14,21H,5-6,15H2,1-4H3,(H,24,27)(H,25,28) |
Clé InChI |
TWPRYSGEVCQCJL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3C(C(=O)N2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


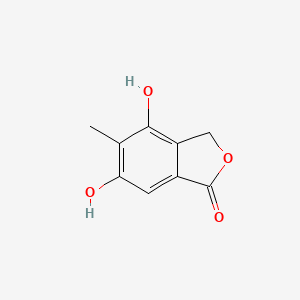

![(6E)-6-[(4-Chlorophenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13953374.png)
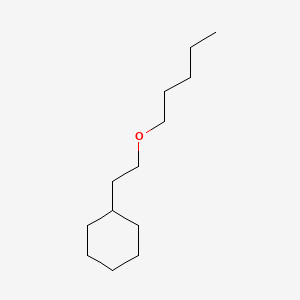
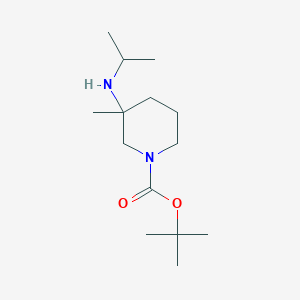
![4-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13953395.png)
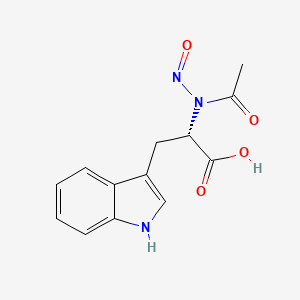
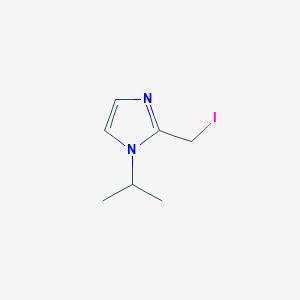
![6-(2-Aminoacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13953421.png)
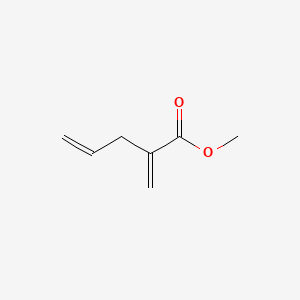
![2H-Imidazo[4,5-G]benzoxazole](/img/structure/B13953427.png)


